H-His(Trt)-OH

Peptide synthesis Racemization SPPS

H-His(Trt)-OH provides robust side-chain protection for histidine in Fmoc-strategy solid-phase peptide synthesis. The acid-labile trityl (Trt) group at the Nτ position blocks undesired acylation, alkylation, and oxidative degradation at the imidazole ring, while the free α-amino terminus enables direct coupling. Under optimized DIC/HOBt·H2O activation in DMF at ≤25°C, D-His racemization is controlled to ~2%. This orthogonally protected derivative withstands 1.5% MSA/DCM conditions for selective deprotection schemes in convergent syntheses. For sterically hindered sites where stereochemical purity is paramount, pre-activated Pfp or Tcp esters are recommended to eliminate in situ activation-driven epimerization.

Molecular Formula C25H23N3O2
Molecular Weight 397.5 g/mol
CAS No. 35146-32-8
Cat. No. B554886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-His(Trt)-OH
CAS35146-32-8
SynonymsH-His(Trt)-OH; 35146-32-8; 1-(TRIPHENYLMETHYL)-L-HISTIDINE; N(im)-Trityl-L-histidine; ST51037694; C25H23N3O2; PubChem18948; N-im-Trityl-L-histidine; AC1OLR38; N-(im)-Trityl-L-histidine; 94469_ALDRICH; SCHEMBL3839522; 94469_FLUKA; CTK1C1985; MolPort-003-939-834; H-His(Trt)-2-ChlorotritylResin; L-Histidine,1-(triphenylmethyl)-; ZINC4899585; ANW-56711; AKOS015854050; AKOS015909714; AM81827; AJ-52571; AK-49720; BC681198
Molecular FormulaC25H23N3O2
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C25H23N3O2/c26-23(24(29)30)16-22-17-28(18-27-22)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,23H,16,26H2,(H,29,30)/t23-/m0/s1
InChIKeyBSZQZNOAYQCQFZ-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-His(Trt)-OH (CAS 35146-32-8) for Peptide Synthesis: Procurement and Application Overview


H-His(Trt)-OH (CAS 35146-32-8), also known as N-im-Trityl-L-histidine or 1-(Triphenylmethyl)-L-histidine, is a protected histidine derivative widely utilized in solid-phase peptide synthesis (SPPS). This compound features a trityl (Trt) protecting group specifically conjugated to the Nτ (or Nim) position of the histidine imidazole ring, while its α-amino terminus remains unprotected, enabling selective side-chain protection during peptide chain assembly . The Trt group is a bulky, acid-labile moiety that serves to prevent undesired side reactions—such as acylation and oxidative degradation—at the reactive imidazole site during coupling steps, thereby maintaining chiral integrity and sequence fidelity in histidine-containing peptides [1].

Why H-His(Trt)-OH Cannot Be Substituted with Alternative Histidine Derivatives in Peptide Synthesis


Generic substitution among histidine derivatives in peptide synthesis is highly problematic due to the intrinsic susceptibility of histidine to racemization and side-chain reactivity. Histidine is among the most racemization-prone amino acid residues in SPPS, with studies indicating that unprotected histidine can exhibit racemization rates as high as 60% under standard coupling conditions . The imidazole side chain of histidine is both nucleophilic and basic, making it prone to acylation, alkylation, and other undesired side reactions during peptide assembly. The selection of an appropriate side-chain protecting group is therefore critical—not merely a matter of synthetic convenience, but a direct determinant of crude peptide purity, yield, and the feasibility of downstream purification. The Trt group on H-His(Trt)-OH provides a specific balance of steric bulk, electronic deactivation, and acid lability that directly addresses these challenges. However, even with Trt protection, significant racemization can still occur during Fmoc-His(Trt)-OH coupling, with D-His impurity levels often proving impossible to effectively remove via chromatographic purification [1]. This underscores that not all protecting strategies yield equivalent outcomes, and the choice of derivative must be aligned with specific coupling conditions, temperature requirements, and purity targets.

Quantitative Differentiation Evidence: H-His(Trt)-OH versus Alternative Histidine Protecting Strategies


Racemization Suppression: Quantifying the D-Isomer Reduction Achieved with H-His(Trt)-OH

The unprotected histidine imidazole ring presents a high risk of racemization during SPPS coupling, with reported racemization rates reaching up to 60% under standard conditions . Protection with the trityl (Trt) group on the Nim position significantly reduces this racemization by providing steric shielding and electronic deactivation of the imidazole ring. In a controlled study using a Taguchi design of experiments (DOE) with DIC/HOBt·H2O coupling reagents in DMF, optimization of Fmoc-His(Trt)-OH coupling parameters reduced the racemized D-His impurity level to 2.0% [1]. This represents a substantial reduction from unprotected histidine baseline levels, though the study also demonstrates that even with Trt protection, racemization remains a challenge requiring careful parameter control.

Peptide synthesis Racemization SPPS

Thermal Stability and Epimerization: Direct Head-to-Head Comparison of H-His(Trt)-OH versus H-His(Boc)-OH

Under elevated temperature coupling conditions commonly employed in microwave-assisted SPPS, the choice of histidine side-chain protection has a pronounced effect on epimerization. A direct comparative study of Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH evaluated epimerization rates under two standard coupling protocols: (1) 10 minutes at 50°C, and (2) 2 minutes at 90°C with DIC/Oxyma Pure activation. At 90°C, Fmoc-His(Boc)-OH exhibited 0.81% epimerization, whereas Fmoc-His(Trt)-OH exceeded 16% epimerization under identical conditions [1][2]. At 50°C with 10-minute coupling, Fmoc-His(Trt)-OH produced 6.8% D-isomer formation [1]. While both derivatives yielded comparable crude peptide purity in the target peptide synthesis [2], the Trt derivative exhibits substantially higher thermal sensitivity to epimerization.

Epimerization Thermal stability Microwave-assisted SPPS

Impurity Purging Difficulty: Why D-His Contamination from H-His(Trt)-OH Coupling Is a Critical Quality Attribute

A key practical consideration for procurement is not merely the extent of racemization during coupling, but whether the resulting D-His impurity can be removed during downstream purification. A systematic study of Fmoc-His(Trt)-OH coupling in SPPS reported that the His racemized impurity could not be effectively purged by the applied chromatographic purification [1]. This finding has significant implications: racemization that occurs during His incorporation translates directly into final product impurity, reducing overall yield of the desired stereoisomer and potentially compromising biological activity. The study employed a Taguchi DOE approach to screen and optimize critical process parameters affecting histidine racemization, establishing significant models for both racemization and competing Nα-DIC-endcapping side reactions, with reconciliation achieved to balance these two competing impurity pathways [1].

Impurity purging Chromatographic purification D-His

Selective Acid Lability: Comparative Deprotection Selectivity of the Nim-Trityl Group

The Trt group on histidine exhibits distinct acid lability that enables orthogonal deprotection strategies in complex peptide syntheses. Studies on the use of methanesulfonic acid (MSA) as a greener alternative to TFA for global deprotection have demonstrated a key selectivity: when 1.5% MSA in dichloromethane (DCM) is employed, all side-chain protecting groups are removed except the trityl (Trt) group of His [1]. This selective stability of the Nim-Trt group under mild MSA conditions provides a valuable orthogonal handle for strategies requiring partial deprotection or the generation of protected peptide fragments. In contrast, stronger acid conditions (8-16% MSA in AcOH/DMC) or standard TFA cocktails are required for complete Trt removal from His [1]. Additionally, the Nim-Trt group can be selectively removed in the presence of Nα-Trt protection, as demonstrated with activated silica gel and 0.1-0.2% TFA [2].

Deprotection Selectivity TFA cleavage

Activated Ester Stability: Pre-activated Derivatives of H-His(Trt)-OH Enable Efficient Coupling

A key differentiation in the procurement of histidine building blocks is the availability and stability of pre-activated ester forms. A foundational study on Trt-protected histidine demonstrated that 2,4,5-trichlorophenyl (Tcp)- and pentafluorophenyl (Pfp)-esters of both Fmoc-His(Trt)-OH and Trt-His(Trt)-OH are strongly activated yet stable compounds suitable for peptide synthesis [1]. The study further established that Nα-Trt protection is selectively removable in the presence of Nim-Trt protection, and that Fmoc-His(Trt)-OTcp and related Nim-trityl derivatives of histidine provide protection against racemization and by-product formation in Fmoc-strategy peptide synthesis [1]. The commercial availability of these pre-activated forms (such as pentafluorophenyl esters) enables users to bypass the activation step that is a primary contributor to histidine racemization.

Activated esters Coupling efficiency Pentafluorophenyl ester

Optimal Research and Industrial Applications for H-His(Trt)-OH Based on Quantitative Evidence


Ambient-Temperature Fmoc-SPPS of Histidine-Containing Peptides with Standard Purity Requirements

H-His(Trt)-OH is best suited for conventional Fmoc-strategy solid-phase peptide synthesis conducted at ambient or moderately elevated temperatures (≤25°C), where the D-His racemization can be maintained at acceptably low levels through careful control of pre-activation time and coupling temperature. Under DOE-optimized conditions using DIC/HOBt·H2O coupling in DMF, racemization can be reduced to approximately 2.0% [1]. Users should employ in situ activation strategies rather than extended pre-activation to minimize the residence time of activated His species. This scenario is appropriate for research-scale syntheses where the 2% D-His impurity is tolerable or where the target peptide sequence does not place histidine in a position where stereochemical purity is absolutely critical for biological activity.

Synthesis of Protected Peptide Fragments Requiring Orthogonal Deprotection

H-His(Trt)-OH provides a valuable orthogonal handle for convergent peptide synthesis strategies that require the generation of protected peptide fragments. The Nim-Trt group remains intact under 1.5% MSA/DCM conditions that remove most other side-chain protecting groups [1], enabling selective deprotection schemes. Additionally, the Nα-Trt group can be selectively removed in the presence of Nim-Trt using mild hydrolysis with activated silica gel and 0.1-0.2% TFA [2]. This orthogonality is particularly valuable in the synthesis of complex peptides where stepwise deprotection is required or where protected fragments must be purified and stored before final assembly and global deprotection.

Use of Pre-Activated Ester Derivatives to Bypass Racemization-Prone Activation Steps

For syntheses where histidine racemization is a critical concern, procurement of pre-activated ester derivatives of H-His(Trt)-OH—such as pentafluorophenyl (Pfp) esters or 2,4,5-trichlorophenyl (Tcp) esters—enables coupling without the in situ activation step that is a primary contributor to epimerization [1]. These activated esters are strongly reactive yet sufficiently stable for handling and storage, providing protection against both racemization and by-product formation during coupling. This approach is particularly advantageous for the incorporation of histidine at sterically hindered positions or in sequences where high stereochemical purity is non-negotiable.

Boc-Strategy SPPS Using H-His(Trt)-OH as a Side-Chain Protected Building Block

In Boc-strategy SPPS, H-His(Trt)-OH serves as a building block where the free α-amino group is available for coupling while the Nim-Trt group provides side-chain protection throughout the synthesis. This is complementary to the use of Boc-His(Trt)-OH, which provides dual Nα-Boc and Nim-Trt protection [1]. The choice between H-His(Trt)-OH and Boc-His(Trt)-OH depends on the specific sequence position: H-His(Trt)-OH is appropriate for N-terminal histidine incorporation where the free α-amino group is needed for chain extension, whereas Boc-His(Trt)-OH is used for internal histidine residues. Both derivatives benefit from the same Trt side-chain protection that minimizes racemization and side reactions during the acidic deprotection cycles characteristic of Boc chemistry.

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